N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound known for its unique chemical structure, which includes a furan ring, a methoxyethyl group, and a trifluoromethoxy-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan-3-carboxaldehyde with a suitable reducing agent.
Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the N-(furan-3-ylmethyl)-N-(2-methoxyethyl) intermediate.
Formation of the benzamide: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The benzamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Properties: In material science, the compound’s structure can influence its physical and chemical properties, such as conductivity or stability.
Comparison with Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-4-(trifluoromethoxy)benzamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(difluoromethoxy)benzamide
Comparison:
- Structural Differences: The position of the furan ring or the nature of the substituents (e.g., methoxy vs. ethoxy) can significantly impact the compound’s properties and reactivity.
- Unique Features: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of the furan ring, methoxyethyl group, and trifluoromethoxy-substituted benzamide, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-22-9-7-20(10-12-6-8-23-11-12)15(21)13-2-4-14(5-3-13)24-16(17,18)19/h2-6,8,11H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFGCBZQBCUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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